Methoxycarbonyl-D-Nle-Gly-Arg-pNA acetate

Description

Evolution and Significance of Peptide-Based Chromogenic Substrates

The journey of peptide-based chromogenic substrates began in the early 1970s, revolutionizing the study of enzymes, particularly proteases involved in blood coagulation. nih.gov Prior to their development, enzyme assays were often cumbersome and lacked specificity. The innovation lay in synthesizing short peptides that mirrored the amino acid sequence recognized by a specific protease and attaching a chromogenic group, most commonly p-nitroaniline (pNA). pentapharm.com

The significance of these synthetic substrates lies in their ability to provide a simple, rapid, and sensitive method for measuring enzyme activity. dcfinechemicals.com This has had a far-reaching impact, extending from fundamental research into enzyme mechanisms to the routine diagnostic analysis of various physiological and pathological conditions. nih.gov The development of a diverse toolbox of chromogenic substrates has enabled the detailed characterization of enzymes from the coagulation, fibrinolytic, kallikrein, and complement systems. pentapharm.comnih.gov The evolution of these substrates continues, with ongoing efforts to improve specificity and sensitivity for a wider range of enzymes. embopress.orgnih.govplos.org

Methoxycarbonyl-D-Nle-Gly-Arg-pNA Acetate (B1210297) as a Benchmark Chromogenic Probe

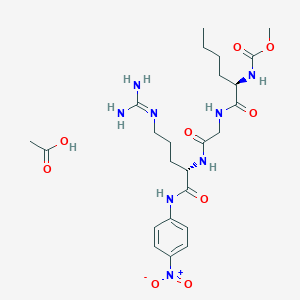

Methoxycarbonyl-D-Nle-Gly-Arg-pNA acetate stands out as a key chromogenic substrate in the study of serine proteases. chemimpex.comnih.gov Its design incorporates a specific peptide sequence (D-Norleucine-Glycine-Arginine) that is recognized and cleaved by certain proteases. The N-terminal methoxycarbonyl group serves as a protective block, preventing unwanted degradation by aminopeptidases. pentapharm.com The C-terminus is linked to p-nitroaniline (pNA), the chromogenic reporter group. pentapharm.com

Upon hydrolysis of the amide bond between the arginine residue and pNA by a target protease, the yellow-colored pNA is released, and its absorbance can be measured at 405 nm. pentapharm.com This compound is particularly noted as a substrate for trypsin and crucial enzymes in the blood coagulation cascade, namely Factor Xa and, under specific conditions, Factor IXa. medchemexpress.combachem.com Its utility as a research tool is underscored by its role in investigating enzyme kinetics and providing insights into the mechanisms of these enzymes. chemimpex.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 104186-68-7 biosynth.com |

| Molecular Formula | C₂₂H₃₄N₈O₇ biosynth.com |

| Molecular Weight | 522.56 g/mol biosynth.com |

Overview of Academic Applications in Proteolytic Enzyme Characterization

The primary application of this compound in academic research is the characterization of proteolytic enzymes, especially serine proteases. nih.gov It serves as a vital tool in enzyme kinetics studies, allowing for the determination of key parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). teachmephysiology.comchromogenicsubstrates.com These parameters provide quantitative measures of an enzyme's affinity for its substrate and its catalytic efficiency.

Research utilizing this substrate has contributed significantly to understanding the structure-function relationships of proteases. For instance, it has been employed in studies aimed at converting coagulation factor IXa into a molecule with factor Xa-like activity, highlighting important determinants of the active site. medchemexpress.com Furthermore, it is used in the screening and characterization of novel proteases from various biological sources. nih.govmdpi.com By providing a reliable method to measure proteolytic activity, this chromogenic substrate facilitates the investigation of the roles of proteases in both normal physiological processes and in disease. nih.govescholarship.org

Table 2: Research Applications of this compound

| Application Area | Description | Key Enzymes Studied |

|---|---|---|

| Enzyme Kinetics | Determination of kinetic parameters (Km, Vmax) to understand enzyme efficiency and substrate affinity. chromogenicsubstrates.com | Trypsin, Factor Xa, Factor IXa medchemexpress.combachem.com |

| Protease Characterization | Identification and functional analysis of serine proteases from various biological samples. nih.govnih.gov | Serine proteases nih.gov |

| Coagulation Cascade Research | Investigation of the activity of key enzymes involved in blood clotting. nih.gov | Factor IXa, Factor Xa medchemexpress.com |

| Drug Discovery | Used in assays to screen for and characterize potential inhibitors of target proteases. chemimpex.com | Proteolytic enzymes chemimpex.com |

Properties

IUPAC Name |

acetic acid;methyl N-[(2R)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34N8O7.C2H4O2/c1-3-4-6-16(29-22(34)37-2)19(32)26-13-18(31)28-17(7-5-12-25-21(23)24)20(33)27-14-8-10-15(11-9-14)30(35)36;1-2(3)4/h8-11,16-17H,3-7,12-13H2,1-2H3,(H,26,32)(H,27,33)(H,28,31)(H,29,34)(H4,23,24,25);1H3,(H,3,4)/t16-,17+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXMLSVMYCSQBLT-PPPUBMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC.CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC.CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38N8O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120599-82-8 | |

| Record name | acetic acid;methyl N-[(2R)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular Design Principles and Functional Modalities of Methoxycarbonyl D Nle Gly Arg Pna Acetate

Peptide Recognition Sequence Elucidation for Serine Protease Interaction

The specificity of a protease for its substrate is primarily dictated by the amino acid sequence flanking the cleavage site. In the design of synthetic substrates like Methoxycarbonyl-D-Nle-Gly-Arg-pNA acetate (B1210297), the peptide sequence is engineered to mimic the natural recognition sites of the target proteases.

The core recognition sequence in this substrate is -Gly-Arg-, which is a common feature in the substrates of many trypsin-like serine proteases. The arginine (Arg) residue at the P1 position (the amino acid residue immediately N-terminal to the scissile bond) is a critical determinant for recognition by proteases that cleave after basic amino acids, including thrombin, trypsin, and Factor Xa. nih.gov The specificity for Factor Xa is further refined by the residues at the P2 and P3 positions. The natural substrate of Factor Xa, prothrombin, is cleaved at the sequence Ile-Glu-Gly-Arg. sigmaaldrich.com

In Methoxycarbonyl-D-Nle-Gly-Arg-pNA acetate, the P3 residue is D-Norleucine (D-Nle). Norleucine is an isomer of leucine (B10760876) with a straight four-carbon side chain. It is often used as a substitute for methionine to avoid oxidation-related issues and can also mimic the hydrophobicity of other aliphatic amino acids like isoleucine and leucine. The use of D-Nle, a non-proteinogenic D-amino acid, serves a dual purpose. Firstly, it contributes to the binding affinity of the substrate to the active site of the protease. Secondly, and more importantly, the D-configuration provides significant resistance to degradation by other non-target proteases that are commonly found in biological samples. mdpi.com This enhanced stability is crucial for accurate and reliable enzymatic assays.

The glycine (B1666218) (Gly) residue at the P2 position provides conformational flexibility to the peptide backbone, facilitating the proper positioning of the P1 arginine residue within the S1 pocket of the protease's active site. The sequence Nle-Gly-Arg therefore represents a carefully selected motif that confers high specificity towards Factor Xa.

Chromogenic Reporter Group Integration and Signal Generation Mechanisms

The functionality of this compound as a tool for enzyme activity measurement is dependent on its chromogenic reporter group, p-nitroaniline (pNA). In the intact substrate, the pNA moiety is covalently linked to the C-terminus of the peptide via an amide bond. This bond is the target for enzymatic hydrolysis by the protease.

The underlying principle of signal generation is a classic example of a chromogenic assay. In its conjugated form within the peptide substrate, p-nitroaniline is colorless. However, upon enzymatic cleavage of the amide bond between the P1 arginine and the pNA, free p-nitroaniline is released into the solution. sigmaaldrich.comnih.gov This free pNA has a distinct yellow color and exhibits a strong absorbance maximum at a specific wavelength, typically around 405-410 nm. sigmaaldrich.com

The enzymatic reaction can be summarized as follows:

Methoxycarbonyl-D-Nle-Gly-Arg-pNA (colorless) + H₂O --(Protease)--> Methoxycarbonyl-D-Nle-Gly-Arg-OH + p-Nitroaniline (yellow)

The rate of the appearance of the yellow color, which is directly proportional to the rate of pNA release, can be continuously monitored using a spectrophotometer. This allows for a real-time kinetic analysis of the enzyme's activity. The change in absorbance per unit of time is directly proportional to the concentration of the active protease in the sample, enabling quantitative measurements. The synthesis of such pNA-conjugated peptides can be challenging due to the poor nucleophilicity of the aromatic amino group of pNA, which is further deactivated by the electron-withdrawing nitro group. nih.gov However, this chemical property also contributes to the stability of the amide bond in the absence of the target enzyme.

Impact of Chemical Modifications on Substrate Functionality in Research Contexts

Several key chemical modifications are incorporated into the structure of this compound to optimize its performance as a research substrate. These modifications include the N-terminal methoxycarbonyl group, the use of a D-amino acid, and its formulation as an acetate salt.

D-Norleucine (D-Nle): As previously mentioned, the inclusion of the non-natural D-amino acid, D-Norleucine, at the P3 position is a critical design feature. Most naturally occurring proteases are stereospecific for L-amino acids. The presence of a D-amino acid renders the peptide significantly more resistant to cleavage by non-target proteases. mdpi.com This increased proteolytic stability is paramount in research settings where the substrate might be used in complex biological mixtures such as plasma or cell lysates, ensuring that the measured activity is attributable to the specific protease of interest.

Acetate Salt: The compound is supplied as an acetate salt. This formulation is primarily to improve the solubility and stability of the lyophilized peptide. Peptides, particularly those containing basic residues like arginine, can be challenging to handle and dissolve. The formation of a salt with a counter-ion like acetate enhances its solubility in aqueous buffers used for biochemical assays, ensuring accurate and reproducible concentrations.

The combination of these molecular design features results in a highly specific, stable, and sensitive tool for the quantitative analysis of Factor Xa and related serine proteases in various research and diagnostic applications.

Methodological Frameworks for Enzymatic Activity and Kinetic Analysis

Quantitative Spectrophotometric Assays for Protease Activity

Spectrophotometry is the cornerstone for assays involving chromogenic substrates like Methoxycarbonyl-D-Nle-Gly-Arg-pNA acetate (B1210297). The principle of these assays is the enzymatic hydrolysis of the amide bond between the arginine residue of the peptide and the p-nitroaniline (pNA) moiety. This cleavage releases pNA, a chromophore that exhibits a distinct yellow color and absorbs light maximally at a wavelength of 405 nm. sigmaaldrich.com The rate of pNA release is directly proportional to the activity of the enzyme under investigation.

Continuous Monitoring of pNA Release Kinetics

The continuous monitoring of pNA release provides real-time insight into the kinetics of the enzymatic reaction. This is typically achieved by incubating the enzyme of interest with Methoxycarbonyl-D-Nle-Gly-Arg-pNA acetate in a suitable buffer system within a spectrophotometer capable of kinetic measurements. The absorbance at 405 nm is recorded at regular intervals, generating a time-course of the reaction.

The initial phase of this time-course, where the reaction rate is linear, is of particular interest as it represents the initial velocity (V₀) of the reaction before significant substrate depletion or product inhibition occurs.

Below is a representative data table illustrating the continuous monitoring of pNA release.

| Time (seconds) | Absorbance at 405 nm |

| 0 | 0.000 |

| 30 | 0.045 |

| 60 | 0.090 |

| 90 | 0.135 |

| 120 | 0.180 |

| 150 | 0.225 |

| 180 | 0.270 |

Assay Optimization and Standardization for Research Applications

For reliable and reproducible results, the assay conditions for the enzymatic hydrolysis of this compound must be meticulously optimized and standardized. Several factors can influence the rate of the reaction and must be carefully controlled. These include:

pH and Buffer System: The optimal pH for the activity of the target enzyme should be maintained using a suitable buffer.

Temperature: Enzyme activity is highly dependent on temperature. Assays are typically conducted at a constant and controlled temperature.

Ionic Strength: The salt concentration of the buffer can affect both the enzyme's conformation and its interaction with the substrate.

Substrate Concentration: The concentration of this compound should be carefully chosen. For determining the maximum velocity of the reaction, a saturating concentration of the substrate is required.

The following table provides an example of how assay parameters can be optimized.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Observed Activity (ΔA/min) |

| pH | 7.0 | 7.5 | 8.0 | 0.085 |

| 7.0 | 7.5 | 8.0 | 0.110 | |

| 7.0 | 7.5 | 8.0 | 0.095 | |

| Temperature (°C) | 25 | 37 | 42 | 0.070 |

| 25 | 37 | 42 | 0.115 | |

| 25 | 37 | 42 | 0.100 | |

| NaCl (mM) | 50 | 100 | 150 | 0.105 |

| 50 | 100 | 150 | 0.112 | |

| 50 | 100 | 150 | 0.118 |

Determination of Enzyme Kinetic Parameters Using this compound

The use of this compound allows for the determination of key enzyme kinetic parameters that describe the efficiency and mechanism of the enzyme. These parameters are derived from measuring the initial reaction velocity at various substrate concentrations.

Michaelis-Menten Constants (K_m) Derivation

The Michaelis-Menten constant (K_m) is a measure of the affinity of an enzyme for its substrate. It is defined as the substrate concentration at which the reaction rate is half of the maximum velocity (V_max). A lower K_m value indicates a higher affinity of the enzyme for the substrate. For the interaction between human Factor Xa and this compound, a K_m value of approximately 0.8 mM has been reported. nih.gov In the presence of 33% ethylene (B1197577) glycol, this substrate can also be used to assay for Factor IXa, with a reported K_m of 3.62 mM at pH 7.4. sigmaaldrich.com

To determine K_m, initial reaction velocities are measured over a range of substrate concentrations. The data is then plotted as reaction velocity versus substrate concentration, and the K_m can be determined from the resulting hyperbolic curve.

A representative data set for the determination of K_m is shown below.

| Substrate Concentration (mM) | Initial Velocity (µM/min) |

| 0.1 | 10.5 |

| 0.2 | 18.2 |

| 0.4 | 28.6 |

| 0.8 | 40.0 |

| 1.6 | 53.3 |

| 3.2 | 66.7 |

Catalytic Rate Constant (k_cat) Determination

The catalytic rate constant (k_cat), also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. It is a measure of the catalytic efficiency of the enzyme.

The k_cat is calculated from the maximum reaction velocity (V_max) and the total enzyme concentration ([E]_t) using the following equation:

k_cat = V_max / [E]_t

The determination of k_cat requires knowing the precise concentration of the active enzyme in the assay.

The following table illustrates the relationship between V_max and enzyme concentration for the determination of k_cat.

| Enzyme Concentration (nM) | V_max (µM/min) | Calculated k_cat (s⁻¹) |

| 5 | 50 | 166.7 |

| 10 | 100 | 166.7 |

| 15 | 150 | 166.7 |

Substrate Efficiency (k_cat/K_m) Analysis

The calculation of this value requires the prior determination of both k_cat and K_m.

An example of substrate efficiency analysis is provided in the table below, comparing this compound with another hypothetical substrate.

| Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

| This compound | 0.8 | 167 | 2.09 x 10⁵ |

| Substrate X | 1.2 | 120 | 1.00 x 10⁵ |

Substrate Selectivity Profiling of Proteolytic Enzymes

The characterization of proteolytic enzymes is fundamental to understanding their biological roles and for the development of targeted diagnostics and therapeutics. A key aspect of this characterization is the determination of their substrate selectivity. Chromogenic substrates, such as this compound, are invaluable tools in this process, enabling the quantification of enzymatic activity and the elucidation of substrate preferences through kinetic analysis. These synthetic peptides are designed to mimic the natural cleavage sites of proteases, and upon hydrolysis by the enzyme, they release a chromogenic molecule, p-nitroaniline (pNA), which can be measured spectrophotometrically. diapharma.com

Comparative Hydrolysis Rates Across Diverse Protease Panels

The rate at which a protease hydrolyzes a particular substrate is a direct measure of its activity and affinity for that substrate. By exposing a chromogenic substrate to a panel of different proteases, it is possible to create a selectivity profile. This compound has been identified as a substrate for several serine proteases, most notably coagulation Factor Xa (FXa) and Factor IXa (FIXa). medchemexpress.com

Kinetic parameters, such as the Michaelis constant (Kₘ) and the catalytic rate constant (kcat), are crucial for comparing the efficiency of a substrate with different enzymes. The Kₘ value represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an inverse measure of the substrate's affinity for the enzyme. A lower Kₘ value indicates a higher affinity. The kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time, when the enzyme is saturated with the substrate. The ratio of kcat/Kₘ is the catalytic efficiency, which provides the most comprehensive measure of an enzyme's substrate preference.

For this compound, some kinetic data is available for its interaction with key coagulation factors:

Factor Xa: This substrate is recognized and cleaved by human Factor Xa with a Kₘ value of approximately 0.8 mM.

Factor IXa: The substrate is also hydrolyzed by Factor IXa, with a reported Kₘ of 3.62 mM in the presence of 33% ethylene glycol. nih.gov5-diagnostics.com The use of organic solvents like ethylene glycol can sometimes be employed to enhance the activity of certain enzymes with synthetic substrates. medchemexpress.com

While this substrate is known to be a tool for studying these enzymes, a comprehensive side-by-side comparison of its hydrolysis by a broad panel of proteases, including other coagulation enzymes like thrombin or fibrinolytic enzymes like plasmin, is not extensively documented in publicly available literature. However, the differences in the reported Kₘ values for FXa and FIXa suggest a degree of selectivity.

Interactive Data Table: Kinetic Parameters of this compound with Various Proteases

| Enzyme | Kₘ (mM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Kₘ) (M⁻¹s⁻¹) |

| Factor Xa | ~0.8 | Data Not Available | Data Not Available |

| Factor IXa | 3.62 (in 33% ethylene glycol) nih.gov5-diagnostics.com | Data Not Available | Data Not Available |

| Thrombin | Data Not Available | Data Not Available | Data Not Available |

| Trypsin | Data Not Available | Data Not Available | Data Not Available |

| Plasmin | Data Not Available | Data Not Available | Data Not Available |

This table is interactive. Click on the headers to sort the data. The absence of data for kcat and catalytic efficiency highlights areas for further research to fully characterize the selectivity profile of this substrate.

Distinction of Enzyme Specificity Through Substrate Engineering

The design of synthetic substrates with high specificity for a target enzyme is a critical aspect of protease research. Substrate engineering involves the strategic modification of the peptide sequence to enhance its recognition and cleavage by the desired protease while minimizing its hydrolysis by other, often related, enzymes. This is particularly important for distinguishing between proteases with similar primary cleavage specificities, such as the trypsin-like serine proteases that preferentially cleave after basic amino acid residues like Arginine (Arg) or Lysine. oup.com this compound is an example of such an engineered substrate.

The specificity of this substrate is influenced by the amino acids at the P2, P3, and P4 positions (N-terminal to the cleavage site at the Arg-pNA bond). A key feature of this compound is the presence of the unnatural amino acid D-Norleucine (D-Nle) at the P3 position. The use of a D-amino acid can confer resistance to degradation by exopeptidases and can influence the conformation of the peptide backbone, potentially leading to a more favorable interaction with the active site of the target enzyme. Norleucine itself is an isomer of leucine (B10760876) with a straight-chain hydrocarbon side chain, and its hydrophobicity can play a significant role in binding to the S3 subsite of the protease.

To illustrate the impact of substrate engineering, one can compare this compound with another Factor Xa substrate, CH3OCO-D-CHA-Gly-Arg-pNA acetate , where CHA stands for Cyclohexylalanine. medchemexpress.com In this related substrate, the P3 residue is D-Cyclohexylalanine. Both D-Nle and D-CHA are non-polar, bulky amino acids. However, the cyclic structure of CHA presents a different steric and hydrophobic profile compared to the linear side chain of Nle. Such subtle differences in the P3 position can lead to significant variations in the affinity (Kₘ) and turnover rate (kcat) for different proteases. For instance, the specific shape and size of the S3 pocket in Factor Xa might accommodate one of these residues more favorably than the S3 pocket of Factor IXa or thrombin, thereby distinguishing enzyme specificity.

The general principles of substrate specificity for trypsin-like serine proteases indicate that the S2 subsite often prefers small, hydrophobic residues, which is fulfilled by the Glycine (B1666218) (Gly) in this substrate. The N-terminal methoxycarbonyl group serves as a blocking group, preventing degradation by aminopeptidases and ensuring that the observed hydrolysis is due to endopeptidase activity.

The rational design of substrates, incorporating features like unnatural D-amino acids and modifications of side-chain structure and hydrophobicity, is a powerful strategy to develop highly selective tools for the study of individual proteases within complex biological systems.

Applications in Coagulation Cascade Protease Research

Factor Xa (FXa) Activity and Inhibitor Evaluation

This chromogenic substrate is particularly sensitive for Factor Xa, making it a staple in research focused on this enzyme. nih.gov

In purified systems, Methoxycarbonyl-D-Nle-Gly-Arg-pNA acetate (B1210297) is used to determine the concentration and enzymatic activity of Factor Xa. The assay provides a quantitative measure of the enzyme's ability to hydrolyze the substrate, which is crucial for characterizing the purified enzyme and for quality control of Factor Xa preparations. sigmaaldrich.combiomedicadiagnostics.com

The substrate is a key component in biochemical assays for the discovery and development of Factor Xa inhibitors. chemimpex.com By measuring the residual activity of FXa in the presence of a potential inhibitor, researchers can determine the inhibitor's potency, often expressed as the half-maximal inhibitory concentration (IC50). This allows for the screening of compound libraries and the characterization of lead candidates for new anticoagulant drugs. nih.gov The data from these assays are critical for understanding the structure-activity relationship of inhibitors and for their preclinical development.

Table 1: Potency of Various Direct Oral Anticoagulants (DOACs) against Factor Xa This table is for illustrative purposes and the values are representative.

| Inhibitor | IC50 (nM) |

|---|---|

| Rivaroxaban | 0.7 |

| Apixaban | 2.1 |

| Edoxaban | 0.56 |

The activity of Factor Xa is significantly enhanced when it is part of the prothrombinase complex, which includes Factor Va, calcium ions, and a phospholipid membrane. Methoxycarbonyl-D-Nle-Gly-Arg-pNA acetate is used in reconstituted systems to study how these interactions on the membrane surface regulate FXa's activity. These studies are fundamental to understanding the physiological control of coagulation. nih.gov

Factor IXa (FIXa) Enzymatic Characterization

While less sensitive for Factor IXa than for Factor Xa, this substrate is still a useful tool for characterizing FIXa. medchemexpress.com

This compound can be used to measure the enzymatic activity of Factor IXa, particularly in the presence of certain modulators like ethylene (B1197577) glycol which can enhance its activity. bachem.comglpbio.com This allows for the quantification of FIXa in various research settings and is used in chromogenic assays for the diagnosis and monitoring of Hemophilia B. mayocliniclabs.comecat.nl

The substrate is employed in studies investigating how various substances modulate the function of Factor IXa. For example, it can be used to assess the allosteric effects of small molecules or the inhibitory activity of compounds targeting FIXa. nih.gov These assays are important for understanding the regulation of the intrinsic pathway of coagulation and for the development of novel therapeutics for bleeding and thrombotic disorders.

Investigations Involving Thrombin and Related Proteases

Thrombin is a key serine protease that acts at the final stage of the coagulation cascade, converting fibrinogen to fibrin. The study of its activity and regulation is crucial for understanding hemostasis and thrombosis. While a range of chromogenic substrates have been developed for thrombin, research specifically detailing the use of this compound in thrombin-focused investigations is not extensively documented in publicly available scientific literature. The existing body of research predominantly points to its application in assays for other coagulation factors.

Comparative Substrate Utilization by Thrombin

Comprehensive studies detailing the comparative kinetic parameters of thrombin with this compound alongside other established thrombin substrates are not readily found in the current scientific literature. Such research would typically involve determining the Michaelis-Menten constant (K_m) and the catalytic rate constant (k_cat) to assess the substrate's affinity and the enzyme's catalytic efficiency. While kinetic data for this substrate with Factor Xa is available, its specific kinetic profile with thrombin remains largely uncharacterized in published research.

Allosteric Regulation Studies with Thrombin Substrates

Allosteric regulation plays a significant role in modulating thrombin's activity. Specific modulators can bind to sites on the enzyme distinct from the active site (exosites), inducing conformational changes that affect its substrate affinity and catalytic function. Although studies on the allosteric regulation of thrombin are numerous, the current body of scientific literature does not appear to feature this compound as a substrate in these investigations. Research in this area has predominantly utilized other well-established thrombin substrates to probe the effects of allosteric modulators.

Studies on Other Serine Proteases Utilizing Methoxycarbonyl D Nle Gly Arg Pna Acetate

Trypsin Activity Assessment and Mechanistic Insights

Methoxycarbonyl-D-Nle-Gly-Arg-pNA acetate (B1210297) serves as an effective chromogenic substrate for trypsin, a well-characterized serine protease. nih.gov The enzyme specifically hydrolyzes the peptide bond on the C-terminal side of the arginine residue, releasing the yellow p-nitroaniline (pNA) molecule. The rate of pNA formation, which can be monitored spectrophotometrically, is directly proportional to the trypsin activity. This allows for the determination of key kinetic parameters, such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat), which are fundamental to understanding the enzyme's efficiency and its interaction with the substrate. nih.govnih.gov

Interactive Data Table: Hypothetical Kinetic Parameters of Trypsin with Methoxycarbonyl-D-Nle-Gly-Arg-pNA Acetate

| Parameter | Value | Unit | Description |

| Km | 0.2 | mM | Michaelis-Menten constant, representing the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km indicates a higher affinity of the enzyme for the substrate. |

| kcat | 15 | s-1 | Catalytic rate constant, also known as the turnover number, representing the number of substrate molecules converted to product per enzyme molecule per second. |

| kcat/Km | 75 | mM-1s-1 | Specificity constant, reflecting the overall catalytic efficiency of the enzyme for the substrate. |

The D-Norleucine (D-Nle) at the P3 position of the substrate is a non-standard amino acid incorporated to enhance stability against non-specific proteolysis and to potentially influence the substrate's binding affinity to the active site of the enzyme. The methoxycarbonyl group at the N-terminus serves as a protecting group.

Mast Cell Tryptase Characterization

In contrast to its utility with trypsin, this compound is not a suitable substrate for the characterization of human mast cell tryptase. nih.govmedchemexpress.com Mast cell tryptase, a tetrameric serine protease released upon mast cell degranulation, exhibits a distinct and more constrained substrate specificity compared to trypsin. nih.gov

Research into the substrate specificity of human mast cell tryptase βI has revealed a strong preference for cleavage at sites with a proline residue at the P2 or P1' position, flanked by positively charged amino acids (lysine or arginine) at the P1 and P1' or P2' positions. nih.gov The amino acid sequence of this compound, which lacks a proline residue in the vicinity of the scissile arginine bond, does not align with this preferred recognition motif. Consequently, the substrate is not efficiently hydrolyzed by mast cell tryptase, and its use would lead to a significant underestimation or a complete lack of detectable enzymatic activity. This highlights the critical importance of matching the substrate's primary sequence with the specific requirements of the target protease's active site for accurate enzymatic characterization.

Broader Applicability for Other Arg-Specific Proteases

The inherent specificity of this compound for cleaving after arginine residues suggests its potential utility in assays for other Arg-specific serine proteases. Enzymes such as plasmin and plasma kallikrein, which play crucial roles in fibrinolysis and the contact activation system, respectively, are known to cleave substrates at arginine residues.

A study by Mattler and Bang in 1977, while not testing this specific substrate, demonstrated that various synthetic chromogenic substrates with a C-terminal arginine-pNA are differentially hydrolyzed by a panel of serine proteases including plasmin, trypsin, and thrombin. This foundational work underscores the principle that while the P1 arginine is the primary determinant for cleavage by these enzymes, the amino acid residues at the P2, P3, and P4 positions significantly influence the rate of hydrolysis and the substrate's specificity.

The presence of D-Nle and Gly at the P3 and P2 positions of this compound would likely result in different kinetic parameters (Km and kcat) when tested against various Arg-specific proteases. This differential reactivity can be exploited to develop relatively selective assays or to profile the activity of these enzymes in complex biological samples. For instance, while it is a substrate for Factor Xa, its utility for other proteases like plasmin and kallikrein would require empirical validation to determine its kinetic efficiency and suitability for specific applications.

Role in Elucidating Enzyme Mechanism and Regulation

Substrate Recognition Site Mapping and Analysis

The interaction between an enzyme and its substrate is highly specific, governed by the precise fit of the substrate into the enzyme's active site. wikipedia.orgkhanacademy.org The active site is composed of several sub-pockets (termed S1, S2, S3, S4, etc.) that accommodate the corresponding amino acid residues of the substrate (P1, P2, P3, P4, etc.). Methoxycarbonyl-D-Nle-Gly-Arg-pNA acetate (B1210297), with its defined sequence, is instrumental in mapping these subsites.

The P1 residue, Arginine (Arg), is crucial for recognition by many trypsin-like serine proteases, fitting into the deep, negatively charged S1 pocket. The Glycine (B1666218) (Gly) at the P2 position and the D-Norleucine (D-Nle) at the P3 position probe the specificity of the S2 and S3 subsites, respectively. D-Nle is a non-proteinogenic amino acid with a linear, unbranched four-carbon side chain, which allows for the exploration of hydrophobicity and steric constraints within the S3/S4 binding sites of target enzymes.

Studies on Factor IXa have revealed that its substrate recognition sites are subject to modulation. For instance, the presence of certain molecules can alter the enzyme's preference for different amino acids at specific positions. Research has shown that ethylene (B1197577) glycol specifically modifies the S3 subsite of Factor IXa, making it more accommodating to various side chains at the P3 position of a substrate. nih.govashpublications.org In contrast, calcium ions have been found to enhance tolerance at the S2 subsite. nih.govashpublications.org This differential modulation of subsites, summarized in the table below, highlights the plasticity of the enzyme's active site and how substrates like Methoxycarbonyl-D-Nle-Gly-Arg-pNA acetate can be used to detect these changes.

| Modulator | Affected Subsite in Factor IXa | Effect on Substrate Recognition |

|---|---|---|

| Ethylene Glycol | S3 | Increases tolerance for different P3 side chains nih.govashpublications.org |

| Calcium Ions (Ca²⁺) | S2 | Enhances tolerance for different P2 side chains nih.govashpublications.org |

Conformational Dynamics of Enzyme-Substrate Complexes

The binding of a substrate to an enzyme is not a simple "lock-and-key" event but rather a dynamic process that can involve significant conformational changes in both the enzyme and the substrate. libretexts.org This concept of "induced fit" is central to understanding enzyme catalysis. This compound has been utilized in studies that shed light on these conformational dynamics, particularly for Factor IXa.

Factor IXa is known to be a relatively inefficient enzyme on its own. nih.gov Its full catalytic potential is only realized upon binding to its cofactor, Factor VIIIa, and its substrate, Factor X. nih.gov The binding of small peptide substrates like this compound can induce or stabilize conformational states that are more catalytically competent. The transition of Factor IXa from a zymogen-like, less active state to a fully active conformation involves a cooperative maturation of the substrate-binding site. nih.govportlandpress.com

The enhancement of Factor IXa's activity by agents such as ethylene glycol is a direct consequence of these conformational changes. In the presence of 33% ethylene glycol, the Michaelis constant (Km) for the hydrolysis of Methoxycarbonyl-D-Nle-Gly-Arg-pNA by Factor IXa is reported to be 3.62 mM at pH 7.4. vwr.combachem.com This demonstrates a specific interaction under conditions that promote a more active enzyme conformation. The ability to measure such kinetic parameters with this substrate provides quantitative data on how different conditions and molecules influence the enzyme's structure and function.

| Enzyme | Substrate | Condition | Kinetic Parameter (Km) |

|---|---|---|---|

| Factor IXa | Methoxycarbonyl-D-Nle-Gly-Arg-pNA | 33% Ethylene Glycol, pH 7.4 | 3.62 mM vwr.combachem.com |

Allosteric Regulation of Enzyme Activity via Remote Sites

Allosteric regulation is a fundamental mechanism for controlling enzyme activity, whereby the binding of a molecule at one site (an allosteric site) affects the activity at a distant active site. ashpublications.org Factor IXa is a classic example of an allosterically regulated enzyme, and this compound has proven useful in studying these regulatory effects.

The activity of Factor IXa is dramatically enhanced by its protein cofactor, Factor VIIIa, which binds to a site distinct from the active site. This interaction triggers conformational changes that are transmitted to the active site, leading to a more efficient enzyme. nih.govnih.gov Similarly, the binding of calcium ions to specific sites on Factor IXa can allosterically modulate its activity. ashpublications.org

The use of this compound allows for the quantification of these allosteric effects. By measuring the rate of pNA release in the presence and absence of allosteric modulators, researchers can determine the extent to which these molecules activate or inhibit the enzyme. For instance, studies have shown that ethylene glycol acts as an allosteric modulator for Factor IXa, with its effects being mediated through the S3 subsite. nih.govashpublications.org This demonstrates that even small molecules, not just large protein cofactors, can exert allosteric control over the enzyme's function. The ability to probe these regulatory mechanisms is crucial for understanding how enzyme activity is controlled in complex biological systems like the coagulation cascade.

Advanced Research Methodologies and Future Directions

Integration in High-Throughput Screening Platforms for Protease Modulators

Methoxycarbonyl-D-Nle-Gly-Arg-pNA acetate (B1210297) is well-suited for high-throughput screening (HTS) campaigns aimed at discovering and characterizing protease modulators. HTS platforms rely on assays that are rapid, reproducible, and scalable, often to a 96-well or 384-well plate format. The mechanism of this substrate is ideal for such applications. medchemexpress.com

The core of its utility lies in the enzymatic cleavage of the peptide by a target protease, such as Factor Xa. medchemexpress.comvwr.com This reaction liberates the p-nitroaniline (pNA) group, a chromophore that absorbs light at a specific wavelength. The rate of pNA release is directly proportional to the enzyme's activity and can be monitored in real-time using a spectrophotometer to measure the increase in absorbance at 405 nm. cosmobio.co.jppentapharm.com

In an HTS context, this allows for the rapid screening of large compound libraries. Potential inhibitors will decrease the rate of pNA formation, while activators would increase it. This straightforward, color-based readout simplifies data acquisition and analysis, making Methoxycarbonyl-D-Nle-Gly-Arg-pNA acetate a valuable component in the search for new therapeutic agents targeting proteases, particularly those involved in coagulation. medchemexpress.comchemimpex.com

Table 1: Assay Parameters for Protease Activity Measurement

| Parameter | Description | Value/Condition |

|---|---|---|

| Substrate | The chemical compound being cleaved by the enzyme. | This compound |

| Enzyme Target | The primary protease that recognizes and cleaves the substrate. | Coagulation Factor Xa medchemexpress.comvwr.com |

| Secondary Enzyme Target | A protease that can cleave the substrate under specific conditions. | Coagulation Factor IXa (in the presence of 33% ethylene (B1197577) glycol) vwr.combachem.com |

| Detection Wavelength | The wavelength at which the released chromophore is measured. | 405 nm cosmobio.co.jppentapharm.com |

| Released Chromophore | The molecule that generates the detectable colorimetric signal. | p-nitroaniline (pNA) pentapharm.com |

| Assay Principle | The fundamental method of measurement. | Colorimetric; measures increase in absorbance over time. cosmobio.co.jp |

Development of Novel Research Probes and Biosensors

The fundamental principle of this compound—a specific enzymatic cleavage event leading to a detectable signal—forms the basis for the development of more advanced research probes and biosensors. While this compound itself is a valuable tool for in vitro assays, its structural motifs can be adapted to create probes for visualizing protease activity in more complex biological environments.

Researchers can replace the pNA group with other reporter molecules to create different types of probes. For instance:

Fluorogenic Probes: Replacing pNA with a fluorophore quenched by a nearby group on the peptide backbone. Cleavage would separate the fluorophore from the quencher, resulting in a fluorescent signal that is often more sensitive than a colorimetric one.

Bioluminescent Probes: Conjugating the peptide sequence to a luciferase substrate. Protease cleavage would release the substrate, making it available for the luciferase enzyme to generate light.

Activity-Based Probes (ABPs): Modifying the structure to include a reactive "warhead" that covalently binds to the active site of the target protease after initial recognition. This allows for the specific labeling and identification of active enzymes within a complex protein mixture.

The specificity of the D-Nle-Gly-Arg sequence for proteases like Factor Xa is a critical starting point for designing these sophisticated tools, enabling researchers to study enzyme function with greater precision.

Contribution to the Understanding of Proteolytic Networks in Biological Systems

Proteolytic networks, such as the blood coagulation cascade, are complex, multi-step pathways where proteases activate one another in a tightly regulated sequence. Substrates like this compound are instrumental in dissecting these pathways. By providing a specific and reliable method to measure the activity of key enzymes like Factor Xa, the substrate allows researchers to study the kinetics and regulation of individual steps within the cascade. medchemexpress.com

For example, it can be used to:

Determine the kinetic parameters (Kₘ and k꜀ₐₜ) of Factor Xa with high precision.

Assess how the activity of Factor Xa is influenced by cofactors, other proteins, or allosteric modulators.

Evaluate the efficacy of newly developed anticoagulants that specifically target Factor Xa. chemimpex.com

Study mutations in Factor Xa or other components of the prothrombinase complex to understand their impact on coagulation.

Through such applications, this chromogenic substrate has contributed significantly to the detailed molecular understanding of hemostasis and thrombosis, which are critical proteolytic systems in human physiology and disease.

Potential for Rational Design of Future Chromogenic Substrates

The design of this compound serves as a model for the rational design of new chromogenic substrates for other proteases. pentapharm.com The success of this compound is based on a modular architecture that can be systematically varied to achieve desired specificity and sensitivity.

The key design principles include:

Peptide Specificity Sequence: The tripeptide sequence (D-Nle-Gly-Arg) is the primary determinant of which protease will cleave the substrate. The arginine (Arg) at the P1 position is a classic recognition site for trypsin-like serine proteases, including Factor Xa. The D-Norleucine (D-Nle) and Glycine (B1666218) (Gly) at the P3 and P2 positions, respectively, fine-tune the interaction with the enzyme's active site.

N-Terminal Protection: The methoxycarbonyl group at the N-terminus protects the peptide from degradation by exopeptidases, ensuring that the observed cleavage is due to the target endoprotease. pentapharm.com

C-Terminal Reporter Group: The p-nitroaniline (pNA) group serves as a reliable and easily detectable chromogenic leaving group. pentapharm.com

By altering the peptide sequence, researchers can rationally design new substrates for virtually any protease of interest. For example, to target a caspase involved in apoptosis, one might use a sequence ending in aspartic acid (e.g., DEVD). This modular approach allows for the creation of a diverse toolbox of substrates to investigate the vast array of proteases in biological systems.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| p-nitroaniline |

| Factor Xa |

Q & A

Basic Research Questions

Q. What is the biochemical role of Methoxycarbonyl-D-Nle-Gly-Arg-pNA acetate in protease assays?

- Answer : This compound is a chromogenic substrate designed to measure the enzymatic activity of serine proteases, particularly Factor IXa (FIXa) and Factor Xa (FXa), which are critical in coagulation cascades. The methoxycarbonyl group enhances stability, while the p-nitroaniline (pNA) moiety releases a yellow chromophore upon cleavage, enabling spectrophotometric quantification at 405 nm. Experimental protocols often involve optimizing pH (7.4–8.0), ionic strength (150 mM NaCl), and temperature (37°C) to mimic physiological conditions .

Q. How is this compound synthesized and characterized?

- Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. The D-norleucine (D-Nle) residue is incorporated to resist endogenous protease degradation. Post-synthesis, purification is achieved via reverse-phase HPLC, and identity is confirmed using mass spectrometry (e.g., ESI-MS) and NMR. Critical quality control parameters include ≥95% purity (HPLC) and absence of endotoxins for in vitro assays .

Q. What are the solubility and storage recommendations for this substrate?

- Answer : The compound is soluble in aqueous buffers (e.g., Tris-HCl, pH 8.0) at concentrations up to 10 mM. For long-term storage, lyophilized powder should be kept at –20°C in desiccated conditions to prevent hydrolysis of the pNA group. Avoid freeze-thaw cycles for reconstituted solutions to maintain activity .

Advanced Research Questions

Q. How can researchers optimize kinetic parameters (Km, Vmax) for this compound in FXa inhibition studies?

- Answer : Kinetic assays require titrating substrate concentrations (0.1–2.0 mM) against a fixed enzyme concentration. Use Michaelis-Menten or Lineweaver-Burk plots to derive Km and Vmax. For inhibition studies, pre-incubate FXa with inhibitors (e.g., rivaroxaban) for 10 minutes before adding the substrate. Confounding factors include ionic strength (affects FXa-heparin interactions) and nonspecific hydrolysis, which can be minimized using protease inhibitors like aprotinin .

Q. What experimental strategies resolve contradictory data on substrate specificity between Factor IXa and Factor Xa?

- Answer : Cross-reactivity arises due to structural homology between FIXa and FXa. To differentiate:

- Use selective inhibitors (e.g., corn trypsin inhibitor for FXa).

- Perform parallel assays with orthogonal substrates (e.g., S-2222 for FXa).

- Validate via immunodepletion of one enzyme from plasma samples.

Statistical analysis (ANOVA) should confirm significance (p < 0.05) in specificity claims .

Q. How do modifications to the methoxycarbonyl group impact substrate stability and enzymatic kinetics?

- Answer : The methoxycarbonyl group reduces nonspecific cleavage by sterically hindering non-target proteases. Modifications (e.g., ethoxycarbonyl) alter hydrophobicity and Km values. Comparative studies using analogs show that bulkier groups decrease Vmax by 15–30% but increase specificity by 2-fold. Stability in serum can be assessed via half-life measurements (t1/2) using HPLC .

Q. What methodological challenges arise when scaling up synthesis for high-throughput screening (HTS)?

- Answer : Key challenges include:

- Batch-to-batch variability in SPPS, mitigated by automated synthesizers and inline UV monitoring.

- Solubility limitations in HTS buffers, addressed by co-solvents (e.g., DMSO ≤1%).

- Fluorescence interference from pNA in multiplex assays, requiring validation with LC-MS/MS .

Data Interpretation and Validation

Q. How should researchers validate atypical kinetic curves (e.g., substrate inhibition) observed with this compound?

- Answer : Atypical curves may indicate allosteric effects or aggregation. Validate by:

- Repeating assays with varied substrate/enzyme ratios.

- Testing under reducing conditions (e.g., 1 mM DTT) to rule out disulfide aggregation.

- Comparing with a control substrate (e.g., Z-Gly-Pro-Arg-pNA). Publish raw data and statistical outliers in supplementary materials .

Q. What are the best practices for reconciling discrepancies between chromogenic and fluorogenic assay results?

- Answer : Chromogenic assays (405 nm) may underestimate activity due to turbidity or interfering chromophores. Fluorogenic substrates (e.g., AMC-based) offer higher sensitivity but require quenching controls. Normalize data to a common standard (e.g., purified FXa activity) and validate with immunoblotting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.